molecular formula C15H15F3N4O B2379910 4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine CAS No. 2380077-49-4

4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine

Cat. No.: B2379910
CAS No.: 2380077-49-4
M. Wt: 324.307
InChI Key: DGIYAJTUYNNMOS-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups and a trifluoromethyl-pyridinyl-oxyazetidinyl moiety. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine core may interact with nucleic acids or proteins, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and azetidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,5-dimethyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c1-9-10(2)20-8-21-14(9)22-6-12(7-22)23-11-3-4-19-13(5-11)15(16,17)18/h3-5,8,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIYAJTUYNNMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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